(3-Acetoxy-4-methylpyridin-2-yl)methyl acetate
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Overview
Description
(3-Acetoxy-4-methylpyridin-2-yl)methyl acetate is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetoxy-4-methylpyridin-2-yl)methyl acetate typically involves the acetylation of 3-hydroxy-4-methylpyridine. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Acetoxy-4-methylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various pyridine derivatives, alcohols, and substituted pyridines, depending on the reaction conditions and reagents used .
Scientific Research Applications
(3-Acetoxy-4-methylpyridin-2-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (3-Acetoxy-4-methylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an acetylating agent, transferring its acetyl group to other molecules. This process can modify the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Acetoxy-4-methylpyridine: Similar in structure but lacks the methyl acetate group.
4-Methyl-2-pyridinemethanol: Contains a hydroxyl group instead of the acetate group.
2-Acetoxy-4-methylpyridine: Differently positioned acetoxy group.
Uniqueness
(3-Acetoxy-4-methylpyridin-2-yl)methyl acetate is unique due to its specific acetoxy and methyl acetate groups, which confer distinct chemical properties and reactivity. These features make it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(3-acetyloxy-4-methylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C11H13NO4/c1-7-4-5-12-10(6-15-8(2)13)11(7)16-9(3)14/h4-5H,6H2,1-3H3 |
InChI Key |
LFVHRWJDCDJZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
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